4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a brominated thiophene ring, a triazole ring, and a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-(((5-BROMO-2-THIENYL)METHYLENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated thiophene ring and the triazole moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H5BrN4S2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
4-[(E)-(4-bromothiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H5BrN4S2/c8-5-1-6(14-3-5)2-10-12-4-9-11-7(12)13/h1-4H,(H,11,13)/b10-2+ |
InChI Key |
TYEQHHITESFVRS-WTDSWWLTSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)/C=N/N2C=NNC2=S |
Canonical SMILES |
C1=C(SC=C1Br)C=NN2C=NNC2=S |
Origin of Product |
United States |
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